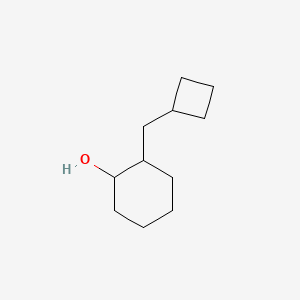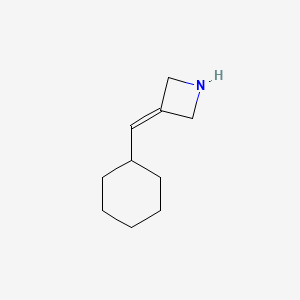
3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride
Vue d'ensemble
Description
3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride is a chemical compound with the molecular formula C₇H₁₂ClNO₂ and a molecular weight of 177.63 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methoxymethyl group attached to the third carbon of the pyrrolidine ring and a carbonyl chloride functional group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride typically involves the following steps:
-
Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors. One common method involves the reaction of 3-(methoxymethyl)propanal with ammonia or an amine under acidic conditions to form the pyrrolidine ring .
-
Introduction of the Carbonyl Chloride Group: : The carbonyl chloride group can be introduced by reacting the pyrrolidine derivative with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. This reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride undergoes various chemical reactions, including:
-
Nucleophilic Substitution: : The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters .
-
Hydrolysis: : In the presence of water or aqueous base, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid .
-
Reduction: : The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; conditions include anhydrous solvents and low temperatures.
Hydrolysis: Water or aqueous base; conditions include ambient temperature.
Reduction: Reducing agents like LiAlH₄ or NaBH₄; conditions include anhydrous solvents and low temperatures.
Major Products Formed
Amides, esters, and thioesters: from nucleophilic substitution.
Carboxylic acids: from hydrolysis.
Alcohols: from reduction.
Applications De Recherche Scientifique
3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It is used in the development of novel drug candidates, particularly those targeting central nervous system disorders.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride depends on its specific application. In medicinal chemistry, it may act as a prodrug or an active pharmaceutical ingredient that interacts with molecular targets such as enzymes or receptors. The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity . The methoxymethyl group may enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methoxymethyl)pyrrolidine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
3-(Methoxymethyl)pyrrolidine-1-methanol: Similar structure but with a hydroxyl group instead of a carbonyl chloride group.
3-(Methoxymethyl)pyrrolidine-1-thiol: Similar structure but with a thiol group instead of a carbonyl chloride group.
Uniqueness
3-(Methoxymethyl)pyrrolidine-1-carbonyl chloride is unique due to its highly reactive carbonyl chloride group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Propriétés
IUPAC Name |
3-(methoxymethyl)pyrrolidine-1-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO2/c1-11-5-6-2-3-9(4-6)7(8)10/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPITDVDBQCEKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(2-Chloro-5-fluoropyrimidin-4-yl)-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B1432395.png)
![4-(6-(Bromomethyl)-2-chloro-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1432397.png)




![(2R)-2-[2-(phenylsulfanyl)acetamido]propanoic acid](/img/structure/B1432410.png)

![6-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B1432412.png)


